N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane ring, an oxazolidine ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the oxazolidine ring through the reaction of an amino acid derivative with a carbonyl compound. The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, and the cyclopropane ring is formed through a Simmons-Smith reaction using diiodomethane and zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity to its targets, while the cyclopropane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide
- 2-(5’-(3,5-dimethylisoxazol-4-yl)-2’‘,4’‘-dioxo-2’H-dispiro[cyclopropane-1,3’-indene-1’,5’‘-oxazolidin]-3’'-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide
Uniqueness
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)cyclopropanecarboxamide is unique due to its combination of structural features, including the cyclopropane ring, oxazolidine ring, and phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-9-21-15(20)17(13)8-12(10-4-2-1-3-5-10)16-14(19)11-6-7-11/h1-5,11-12H,6-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKMYNINDLINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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